Enhanced Photocatalytic NOx Decomposition Relative to Pure TiO₂ Thin Films
Titanium silicon oxide thin films with a low TiO₂ content (<20%) exhibit significantly enhanced photocatalytic activity for the decomposition of NO into N₂ and O₂ under UV light compared to pure anatase TiO₂ thin films [1]. The binary oxide films achieve this higher efficiency due to the highly dispersed Ti-oxide species within the SiO₂ matrix, which prevents the formation of less active TiO₂ agglomerates and crystalline phases [1].
| Evidence Dimension | Photocatalytic activity (NO decomposition efficiency) |
|---|---|
| Target Compound Data | Significantly higher photocatalytic reactivity for NO decomposition than pure TiO₂ films [1] |
| Comparator Or Baseline | Pure anatase TiO₂ thin films |
| Quantified Difference | Binary oxide films exhibit 'much higher and more efficient photocatalytic reactivity' for NO decomposition into N₂ and O₂ under UV light [1]. |
| Conditions | UV light irradiation; thin films prepared by ionized cluster beam (ICB) deposition with low TiO₂ content (less than 20%) [1] |
Why This Matters
This confirms that titanium silicon oxide is a superior photocatalyst for NOx abatement in environmental applications, offering higher efficiency per unit of Ti compared to pure TiO₂, which is a key performance metric for air purification systems.
- [1] Takeuchi, M.; Dohshi, S.; Eura, T.; Anpo, M. Preparation of Titanium−Silicon Binary Oxide Thin Film Photocatalysts by an Ionized Cluster Beam Deposition Method. Their Photocatalytic Activity and Photoinduced Super-Hydrophilicity. J. Phys. Chem. B 2003, 107, 51, 14278–14282. View Source
